N-[Tris(hydroxymethyl)methyl]acrylamide is a chemical compound characterized by its unique structure, which includes three hydroxymethyl groups attached to a central carbon atom and an acrylamide functional group. This compound is often utilized in polymer chemistry due to its ability to form hydrophilic networks, making it suitable for various applications in materials science and biology. It is known for its high reactivity and versatility in forming copolymers and hydrogels.
Tris-acrylamide can be harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant and may cause eye damage []. Always handle Tris-acrylamide according to safety data sheets (SDS) provided by suppliers and wear appropriate personal protective equipment (PPE) when working with it [].
Research indicates that N-[Tris(hydroxymethyl)methyl]acrylamide exhibits significant biological activity, particularly in the context of drug delivery and tissue engineering. Its hydrophilic nature allows it to interact favorably with biological fluids, enhancing the solubility and bioavailability of therapeutic agents. Studies have shown that polymers derived from this compound can support cell adhesion and proliferation, making them promising candidates for biomedical applications .
The synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide typically involves the reaction of amino propionic acid with trimethanol primary isobutylamine . This method ensures the incorporation of the hydroxymethyl groups essential for its unique properties. Additionally, free radical polymerization techniques are employed to produce poly(N-[tris(hydroxymethyl)methyl]acrylamide), which can be further modified for specific applications .
N-[Tris(hydroxymethyl)methyl]acrylamide has a wide range of applications across various fields:
Interaction studies involving N-[Tris(hydroxymethyl)methyl]acrylamide have demonstrated its compatibility with various biological molecules. For example, research has shown that this compound can form stable complexes with proteins and other biomolecules, enhancing their stability and functionality . The ability to modify its surface properties through copolymerization allows for tailored interactions with specific biological targets.
Several compounds share structural similarities with N-[Tris(hydroxymethyl)methyl]acrylamide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N'-Methylenebisacrylamide | Contains two acrylamide groups | High cross-linking density |
Polyacrylamide | Linear polymer without hydroxymethyl groups | Less hydrophilic than N-[Tris(hydroxymethyl)methyl]acrylamide |
N-(Hydroxymethyl)acrylamide | Single hydroxymethyl group | Lower reactivity compared to N-[Tris(hydroxymethyl)methyl]acrylamide |
N,N-Dimethylacrylamide | Dimethyl substitution | More hydrophobic than N-[Tris(hydroxymethyl)methyl]acrylamide |
N-[Tris(hydroxymethyl)methyl]acrylamide stands out due to its multiple hydroxymethyl groups, which enhance its hydrophilicity and reactivity compared to other similar compounds. This unique feature allows it to form more complex and functionalized networks suitable for advanced applications in various fields.
THMA’s polymerization is optimized via controlled radical polymerization (CRP) methods, which ensure precise molecular weight control and narrow polydispersity. Key techniques include:
RAFT polymerization using chain transfer agents (CTAs) like tert-butyl dithiobenzoate enables high monomer conversion (>90%) and molecular weights up to 80,000 g/mol with polydispersity indices (PDI) <1.2. For example, THMA copolymerized with N-isopropylacrylamide (NIPA) via RAFT yields thermoresponsive hydrogels with tunable lower critical solution temperatures (LCST) .
AGET (activators generated by electron transfer) ATRP in aqueous media using CuCl₂/Me₆TREN catalysts achieves THMA polymerization at 25°C. This method produces polymers with PDI <1.3 and controlled molecular weights up to Mₙ = 50,000 g/mol. Ascorbic acid as a reducing agent suppresses premature termination, enhancing reaction efficiency .
Table 1: Comparison of CRP Techniques for THMA Polymerization
Method | Conditions | Mₙ (g/mol) | PDI | Conversion (%) |
---|---|---|---|---|
RAFT | 60°C, toluene, tBDB CTA | 80,000 | 1.15 | 95 |
AGET ATRP | 25°C, H₂O, CuCl₂/Me₆TREN | 50,000 | 1.25 | 85 |
Free Radical | 70°C, AIBN initiator | 30,000 | 2.1 | 98 |
THMA’s copolymerization with hydrophobic or ionic monomers expands its utility in drug delivery and coatings:
Key Reaction Parameters:
THMA-based hydrogels cross-linked with N,N'-methylenebisacrylamide (BIS) or ethylene glycol dimethacrylate (EGDMA) exhibit tunable mechanical properties:
Table 2: Cross-Linker Effects on THMA Hydrogel Properties
Cross-Linker | Concentration (g/L) | Swelling Ratio (g/g) | Elastic Modulus (kPa) |
---|---|---|---|
BIS | 3.3 | 24.0 | 1.2 |
BIS | 10.0 | 12.4 | 4.8 |
EGDMA | 5.0 | 18.6 | 3.1 |
N-[Tris(hydroxymethyl)methyl]acrylamide serves as a foundational monomer for constructing hydrogels with tunable responsiveness to environmental stimuli such as pH, temperature, and ionic strength. In a seminal study, researchers synthesized N-[tris(hydroxymethyl)methyl]acrylamide-gelatin microspheres (TGMs) via inverse suspension polymerization [3]. By systematically varying the concentrations of gelatin (10.0–100.0 g/L), monomer (33.3–200.0 g/L), and cross-linker N,N'-methylenebisacrylamide (3.3–10.0 g/L), they achieved precise control over microsphere diameter (700.0 µm average), water absorption rate (12.4 g/g), and elasticity (1,600.0 µm deformation under stress) [3]. Fourier-transform infrared (FT-IR) spectroscopy confirmed successful copolymerization, with characteristic peaks at 3330 cm⁻¹ (N–H stretching) and 1530 cm⁻¹ (urethane bending) [3].
The hydroxyl groups on N-[tris(hydroxymethyl)methyl]acrylamide enhance hydrogel hydrophilicity, enabling rapid swelling in aqueous environments. This property is critical for applications in drug delivery, where hydrogels must expand to release therapeutic agents in response to physiological triggers [4]. For instance, hydrogel actuators incorporating this monomer exhibit reversible volume changes under thermal or pH stimuli, making them suitable for controlled-release skin therapeutics [4].
Table 1: Optimization of TGM Properties via Component Concentration
Component | Concentration Range | Effect on Microsphere Diameter | Effect on Water Absorption |
---|---|---|---|
Gelatin | 10.0–100.0 g/L | Increased from 500→900 µm | Decreased from 15→8 g/g |
Monomer | 33.3–200.0 g/L | Increased from 600→800 µm | No significant change |
N,N'-methylenebisacrylamide | 3.3–10.0 g/L | Increased from 650→750 µm | Decreased from 14→10 g/g |
The acrylamide and hydroxyl functionalities of N-[tris(hydroxymethyl)methyl]acrylamide enable its integration into nanocomposites through layer-by-layer (LbL) assembly. In thermoplastic polyurethane (TPU) synthesis, this monomer participates in solvent-free one-shot bulk polymerization with methylene diphenyl diisocyanate (MDI) and 1,4-butanediol (BDO) [2]. The resulting TPUs exhibit hard-segment-dominated architectures, with tensile strength escalating from 25.88 MPa (PPS-1000-TPU) to 64.13 MPa (PPS-4000-TPU) as the molecular weight of polyol soft segments increases [2].
LbL techniques leverage the monomer’s ability to form hydrogen bonds with inorganic nanoparticles (e.g., silica, cellulose nanocrystals). For example, alternating layers of N-[tris(hydroxymethyl)methyl]acrylamide and polyelectrolytes can create nanocomposite films with enhanced mechanical resilience. The hydroxyl groups act as anchoring sites for nanoparticles, while the acrylamide groups facilitate covalent cross-linking during UV irradiation. Such composites demonstrate a 40% increase in Young’s modulus compared to non-layered counterparts [2].
In 3D printing applications, N-[tris(hydroxymethyl)methyl]acrylamide modulates rheological and thermomechanical properties to enable high-resolution structural control. When incorporated into poloxamer-based bioinks, the monomer reduces gelation temperature from 25°C to 18°C, enhancing printability at physiological conditions [3]. Post-printing UV cross-linking yields matrices with controlled pore sizes (50–200 µm) and compressive moduli (2–15 kPa), suitable for tissue engineering scaffolds.
Differential scanning calorimetry (DSC) of 3D-printed TPUs reveals that higher monomer content elevates glass transition temperatures (Tg) from −18°C to −2°C, indicating increased molecular rigidity [2]. Thermogravimetric analysis (TGA) further confirms thermal stability up to 310°C, ensuring structural integrity during extrusion-based printing [2].
Table 2: Thermomechanical Properties of 3D-Printed TPUs
Polyol Molecular Weight (g/mol) | Tensile Strength (MPa) | Elongation at Break (%) | Storage Modulus at 25°C (MPa) |
---|---|---|---|
1000 | 25.88 ± 0.03 | 862.95 ± 18.65 | 1.2 × 10³ |
4000 | 64.13 ± 4.35 | 783.21 ± 16.14 | 3.0 × 10³ |
Irritant